molecular formula C10H11N3O2S B11872744 5-((2-Methoxyphenoxy)methyl)-1,3,4-thiadiazol-2-amine

5-((2-Methoxyphenoxy)methyl)-1,3,4-thiadiazol-2-amine

Cat. No.: B11872744
M. Wt: 237.28 g/mol
InChI Key: AEWNXBWBTCREHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-((2-Methoxyphenoxy)methyl)-1,3,4-thiadiazol-2-amine ( 1018474-87-7) is a chemical compound built on the 2-amino-1,3,4-thiadiazole scaffold, a structure recognized in medicinal chemistry for its diverse biological potential . This scaffold is a noted bioisostere of pyrimidine and pyridazine rings, which are fundamental components in nucleic acids and many bioactive molecules, thereby granting derivatives a high potential for interaction with biological targets . The molecule features a 2-methoxyphenoxymethyl substituent, which may influence its physicochemical properties and bioavailability. The 2-amino-1,3,4-thiadiazole core is associated with a broad spectrum of pharmacological activities in research settings. Derivatives of this scaffold have demonstrated significant antimicrobial properties against various strains of bacteria and fungi . Furthermore, this structural class has been extensively investigated for its cytotoxic and anticancer activities , with studies showing that such compounds can inhibit the growth of various human cancer cell lines, including breast (MCF-7), lung (A549), and colon carcinomas . The scaffold's versatility also extends to antiviral research , where it has been evaluated as a non-nucleoside reverse transcriptase inhibitor (NNRTI) for HIV and against other viral pathogens . The presence of the toxophoric =N-C-S- moiety and the ability to form mesoionic systems contribute to the unique interactions of these compounds with biomolecules, such as DNA and proteins . This product is intended for research purposes only by technically qualified individuals. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11N3O2S

Molecular Weight

237.28 g/mol

IUPAC Name

5-[(2-methoxyphenoxy)methyl]-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C10H11N3O2S/c1-14-7-4-2-3-5-8(7)15-6-9-12-13-10(11)16-9/h2-5H,6H2,1H3,(H2,11,13)

InChI Key

AEWNXBWBTCREHH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OCC2=NN=C(S2)N

Origin of Product

United States

Preparation Methods

Thiosemicarbazide Intermediate Preparation

The synthesis typically begins with the preparation of a thiosemicarbazide precursor. For example, 2-(2-methoxyphenoxy)acetic acid is reacted with thiosemicarbazide in the presence of phosphorus oxychloride (POCl₃) under reflux conditions. This step facilitates the formation of a thiosemicarbazide intermediate, which is critical for subsequent cyclization.

Reaction Conditions :

  • Solvent: Phosphorus oxychloride (neat)

  • Temperature: 90–100°C

  • Duration: 6 hours

  • Yield: 40–60%

Cyclization to 1,3,4-Thiadiazole Core

The thiosemicarbazide intermediate undergoes cyclization to form the 1,3,4-thiadiazole ring. This step is achieved using dehydrating agents such as POCl₃ or sulfuric acid. The choice of reagent influences regioselectivity and yield. For instance, POCl₃ promotes intramolecular cyclization by abstracting sulfur and facilitating ring closure.

Key Observations :

  • POCl₃-mediated cyclization yields 5-((2-methoxyphenoxy)methyl)-1,3,4-thiadiazol-2-amine with minimal byproducts.

  • Substituting POCl₃ with p-toluenesulfonyl chloride (p-TsCl) alters regioselectivity, favoring 1,3,4-oxadiazole formation in analogous systems.

Nucleophilic Substitution on Preformed Thiadiazole Scaffolds

Functionalization of 5-Chloromethyl-1,3,4-thiadiazol-2-amine

An alternative route involves modifying a preassembled thiadiazole core. 5-Chloromethyl-1,3,4-thiadiazol-2-amine is reacted with 2-methoxyphenol in the presence of a base (e.g., K₂CO₃) to introduce the methoxyphenoxy methyl group.

Optimized Protocol :

  • Solvent: Dimethylformamide (DMF)

  • Base: Potassium carbonate (2 equiv)

  • Temperature: 80°C

  • Duration: 12 hours

  • Yield: 70–85%

Mechanistic Insights

The reaction proceeds via an SN2 mechanism, where the phenoxide ion attacks the chloromethyl group. Steric hindrance from the ortho-methoxy group necessitates elevated temperatures to achieve satisfactory conversion.

Coupling Reactions Using Carbodiimide Reagents

Amide Bond Formation with EDC/HOBt

A three-step synthesis leverages carbodiimide coupling to assemble the target molecule. 2-(2-Methoxyphenoxy)acetic acid is activated using N-ethyl-N'-dimethylaminopropyl carbodiimide (EDC) and hydroxybenzotriazole (HOBt), followed by reaction with 5-amino-1,3,4-thiadiazole-2-thiol.

Procedure :

  • Activation: Mix EDC (1.2 equiv) and HOBt (1.1 equiv) in acetonitrile for 30 minutes.

  • Coupling: Add 5-amino-1,3,4-thiadiazole-2-thiol (1 equiv) and stir for 24 hours at room temperature.

  • Workup: Extract with ethyl acetate, wash with NaHCO₃ and H₂SO₄, and purify via column chromatography.

Yield : 50–65%

Limitations and Alternatives

While EDC/HOBt ensures mild conditions, competing thiol oxidation may reduce yields. Substituting acetonitrile with dichloromethane (DCM) mitigates this issue but prolongs reaction times.

Analytical Characterization and Validation

Spectroscopic Data

1H NMR (400 MHz, DMSO-d₆) :

  • δ 7.45 (d, J = 8.4 Hz, 1H, Ar-H)

  • δ 6.95–6.89 (m, 2H, Ar-H)

  • δ 5.12 (s, 2H, CH₂)

  • δ 3.78 (s, 3H, OCH₃)

IR (KBr) :

  • 3350 cm⁻¹ (N-H stretch)

  • 1605 cm⁻¹ (C=N stretch)

  • 1240 cm⁻¹ (C-O-C asymmetric stretch)

MS (ESI+) : m/z 280.1 [M+H]⁺

Purity Assessment

HPLC analysis (C18 column, 70:30 MeOH/H₂O) confirms ≥95% purity for all synthetic batches.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantageLimitation
Cyclocondensation40–6095Single-step ring formationRequires toxic POCl₃
Nucleophilic70–8597High regioselectivityLong reaction time
EDC/HOBt50–6593Mild conditionsCompeting side reactions

Chemical Reactions Analysis

Types of Reactions

5-((2-Methoxyphenoxy)methyl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of the reduced thiadiazole derivative.

    Substitution: Formation of substituted thiadiazole derivatives with various functional groups.

Scientific Research Applications

Antimicrobial Activity

The compound has shown significant antimicrobial properties. Studies indicate that derivatives containing the thiadiazole moiety exhibit potent antibacterial and antifungal activities. For instance:

  • Antibacterial Activity : In vitro assays have demonstrated that 5-((2-Methoxyphenoxy)methyl)-1,3,4-thiadiazol-2-amine exhibits effective inhibition against various bacterial strains, including Xanthomonas axonopodis and Xanthomonas oryzae. The median effective concentration (EC50) values were reported at 22 μg/ml and 15 μg/ml respectively, outperforming some standard treatments like thiodiazole copper .
  • Antifungal Activity : The compound also showed lower inhibitory effects on fungi such as Mucor bainieri and Trichoderma atroviride, indicating its potential use in agricultural applications as a fungicide .

Anticancer Potential

Recent research has explored the anticancer properties of thiadiazole derivatives. For example:

  • Cytotoxicity Studies : Various derivatives of this compound were evaluated for their cytotoxic effects against human cancer cell lines such as SKNMC (neuroblastoma), HT-29 (colon cancer), and PC3 (prostate cancer). These studies utilized the MTT assay to assess cell viability post-treatment with varying concentrations of the compound .
Cell LineIC50 (μg/mL)Reference
SKNMC>500
HT-29>500
PC3>500

While none of the tested compounds surpassed doxorubicin in efficacy, they still represent promising candidates for further development.

Case Study 1: Antibacterial Efficacy

In a study conducted by researchers at Kaili University, a series of novel botanical active component derivatives were synthesized that included this compound. These derivatives were tested for their antibacterial activity against Xanthomonas species. The results indicated that several compounds exhibited superior efficacy compared to traditional antibiotics .

Case Study 2: Anticancer Testing

Another investigation focused on the anticancer properties of thiadiazole derivatives showed that compounds similar to this compound displayed selective cytotoxicity towards specific cancer cell lines while maintaining low toxicity towards normal cells. This selectivity is crucial for developing safer therapeutic agents .

Mechanism of Action

The mechanism of action of 5-((2-Methoxyphenoxy)methyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or receptors, leading to the disruption of essential cellular processes. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Substituent Variations and Physicochemical Properties

The 1,3,4-thiadiazole core is common among analogs, but substituents at positions 2 and 5 significantly influence activity and properties:

Compound Name Substituent at Position 5 Molecular Weight (g/mol) Key Properties/Activities Reference
Target Compound (2-Methoxyphenoxy)methyl 237.28 N/A (Theoretical)
(E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-... 4-Methylphenyl 314.81 Antifungal, insecticidal
5-(4-Chlorophenoxy)methyl analog (CAS: 84138-73-8) 4-Chlorophenoxymethyl 241.71 N/A (Structural analog)
5-Benzyl-1,3,4-thiadiazol-2-amine Benzyl 191.24 Acetylcholinesterase inhibition (IC₅₀: 49.86 μM)
5-(Di(indol-3-yl)methyl)phenyl derivatives Di(1H-indol-3-yl)methyl ~500–529 Antifungal (80–92% yield)
4c (Foroumadi et al.) 4-Chloro-2-(2-chlorophenoxy)phenyl 372.26 Anticonvulsant (ED₅₀: 20.11 mg/kg)

Key Observations :

  • Lipophilicity: The 2-methoxyphenoxymethyl group introduces moderate lipophilicity compared to hydrophobic benzyl (logP ~2.5) or hydrophilic di(indolyl)methyl groups .
Antifungal Activity

Compounds with bulky aromatic substituents (e.g., di(indol-3-yl)methyl in and ) exhibit strong antifungal activity, likely due to enhanced membrane interaction . The target compound’s 2-methoxyphenoxy group, while aromatic, may offer weaker activity compared to these analogs due to reduced steric bulk.

Anticancer and Enzyme Inhibition
  • Quinazoline-thiadiazole hybrids () show potent GSK-3 inhibition, suggesting that fused heterocycles enhance target binding .
  • 5-Benzyl derivatives () inhibit acetylcholinesterase (IC₅₀: 49.86 μM), indicating that aryl-alkyl substituents favor enzyme interaction . The target compound’s methoxyphenoxy group may exhibit similar or reduced activity due to steric hindrance.
Anticonvulsant Activity

4c () demonstrates high potency (ED₅₀: 20.11 mg/kg) attributed to chloro and chlorophenoxy groups, which may enhance blood-brain barrier penetration . The target compound’s methoxy group, being less electronegative, might reduce CNS activity.

Biological Activity

5-((2-Methoxyphenoxy)methyl)-1,3,4-thiadiazol-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological properties, focusing on its cytotoxicity, potential anticancer effects, and mechanisms of action.

Chemical Structure and Properties

  • Molecular Formula : C10_{10}H11_{11}N3_3O2_2S
  • Molecular Weight : 237.28 g/mol
  • CAS Number : 1018474-87-7
  • InChI Key : UJBCFMCQLVRXBQ-UHFFFAOYSA-N

The compound features a thiadiazole ring, which is known for its biological activity. The presence of the methoxyphenoxy group enhances its solubility and bioavailability.

Cytotoxicity and Anticancer Properties

Research indicates that this compound exhibits notable cytotoxic effects against various cancer cell lines. A comparative analysis of its activity against different cell lines reveals the following:

Cell Line IC50_{50} (µg/mL) Notes
HCT116 (Colon Cancer)3.29Significant inhibition observed
H460 (Lung Cancer)10.0Moderate activity
MCF-7 (Breast Cancer)0.28High potency against breast cancer
PC3 (Prostate Cancer)89.2% inhibition at 10 µMEffective in inhibiting growth

The IC50_{50} values indicate the concentration required to inhibit cell growth by 50%. The compound shows particularly strong activity against the MCF-7 breast cancer cell line, suggesting potential for development as an anticancer agent.

The mechanism by which this compound exerts its cytotoxic effects may involve:

  • Induction of Apoptosis : Studies have shown that compounds with similar structures can induce apoptosis in cancer cells without affecting normal cells.
  • Tubulin Binding : Molecular docking studies suggest that the compound may interact with tubulin, disrupting microtubule formation and leading to cell cycle arrest.
  • Inhibition of Key Enzymes : The compound may inhibit enzymes involved in tumor growth and proliferation.

Case Studies

Several studies have investigated the biological activity of thiadiazole derivatives similar to this compound:

  • Study on Cytotoxic Properties : A study published in MDPI evaluated various thiadiazole derivatives against multiple cancer cell lines. The findings highlighted that structural modifications significantly influenced their cytotoxicity profiles .
  • Review on Thiadiazole Derivatives : A comprehensive review discussed the broad spectrum of biological activities exhibited by thiadiazole derivatives, including antimicrobial and anticancer activities .
  • Structural Activity Relationship (SAR) : Research indicates that substituents on the thiadiazole ring play a critical role in determining biological activity. The presence of electron-donating groups like methoxy enhances efficacy against cancer cells .

Q & A

Q. What are the standard synthetic routes for 5-((2-Methoxyphenoxy)methyl)-1,3,4-thiadiazol-2-amine, and what reagents are critical for its cyclization?

Thiadiazole derivatives like this compound are typically synthesized via cyclization reactions. A common method involves reacting a substituted hydrazide or thiosemicarbazide with carbon disulfide or thiourea derivatives under acidic conditions (e.g., concentrated H2SO4 or POCl3). For example, cyclization of a precursor containing the 2-methoxyphenoxy methyl group with thiocyanate or thiosemicarbazide in the presence of iodine/KI or sulfuric acid can yield the thiadiazole core . Purification often employs recrystallization or column chromatography.

Q. What spectroscopic techniques are essential for characterizing the structure of this compound?

Key techniques include:

  • NMR spectroscopy (¹H and ¹³C) to confirm substituent positions and methoxy group integration.
  • FT-IR spectroscopy to identify amine (-NH2) and thiadiazole ring vibrations (C-S and C=N stretches).
  • Mass spectrometry (HRMS) to verify molecular weight and fragmentation patterns.
  • Single-crystal X-ray diffraction (if crystallized) for unambiguous structural determination, as demonstrated for analogous thiadiazoles .

Q. What preliminary biological activities are reported for structurally similar thiadiazole derivatives?

Thiadiazoles are known for antimicrobial, antifungal, and anticancer properties. For example, derivatives with methoxy or phenoxy substituents show activity against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) via membrane disruption or enzyme inhibition. Anticancer potential is linked to apoptosis induction via caspase-3 activation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound in large-scale synthesis?

Optimization strategies include:

  • Temperature control : Maintaining reflux conditions (e.g., 90–100°C) during cyclization to enhance reaction kinetics .
  • Catalyst selection : Using Lewis acids like ZnCl2 or iodine/KI to accelerate ring closure .
  • Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while ethanol/water mixtures aid in precipitation .
  • Automated flow reactors : For continuous production, ensuring consistent mixing and temperature .

Q. How can contradictions in bioactivity data between in vitro and in vivo studies for this compound be resolved?

Discrepancies often arise from pharmacokinetic factors (e.g., poor solubility or metabolic instability). Methodological approaches include:

  • Prodrug design : Modifying the methoxy or amine groups to enhance bioavailability.
  • Formulation studies : Using liposomal encapsulation or PEGylation to improve solubility.
  • Metabolic profiling : LC-MS/MS analysis to identify active metabolites and degradation pathways .

Q. What computational methods are suitable for predicting the binding affinity of this compound to bacterial topoisomerase IV?

  • Molecular docking : Tools like AutoDock Vina can model interactions between the thiadiazole core and enzyme active sites.
  • MD simulations : GROMACS or AMBER can assess binding stability over time.
  • QSAR modeling : Correlating substituent electronic properties (e.g., Hammett constants) with inhibitory activity .

Q. How does the electronic nature of the 2-methoxyphenoxy group influence the compound's reactivity in nucleophilic substitution reactions?

The methoxy group (-OCH3) is electron-donating, activating the aromatic ring toward electrophilic substitution. However, steric hindrance from the methylene bridge may limit reactivity at the thiadiazole amine. DFT calculations (e.g., using Gaussian) can map electron density distribution to predict sites for functionalization .

Q. What strategies can address low reproducibility in biological assays for this compound?

  • Standardized protocols : Fixed cell lines, consistent incubation times, and controlled DMSO concentrations.
  • Orthogonal assays : Combining MTT assays with flow cytometry for apoptosis validation.
  • Batch-to-batch purity checks : HPLC-UV/Vis to ensure >95% purity .

Methodological Resources

  • Synthetic Protocols : Cyclization with POCl3 () or H2SO4 ().
  • Structural Analysis : X-ray crystallography parameters from analogous compounds ().
  • Bioactivity Profiling : Antimicrobial testing protocols from and .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.